molecular formula C9H5F2N B2519097 3-(3,4-Difluorophenyl)prop-2-enenitrile CAS No. 1459719-83-5

3-(3,4-Difluorophenyl)prop-2-enenitrile

Cat. No.: B2519097
CAS No.: 1459719-83-5
M. Wt: 165.143
InChI Key: OHHDNIVVIHGFEI-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)prop-2-enenitrile is an organic compound with the molecular formula C9H5F2N. It is characterized by the presence of a difluorophenyl group attached to a propenenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)prop-2-enenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Difluorophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)prop-2-enenitrile
  • 3-(3,4-Dimethylphenyl)prop-2-enenitrile
  • 3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

Uniqueness

3-(3,4-Difluorophenyl)prop-2-enenitrile is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-(3,4-difluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHDNIVVIHGFEI-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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